molecular formula C21H20N6O2 B6458087 3-phenyl-1-(1-{pyrido[3,4-d]pyrimidin-4-yl}piperidin-4-yl)imidazolidine-2,4-dione CAS No. 2549017-87-8

3-phenyl-1-(1-{pyrido[3,4-d]pyrimidin-4-yl}piperidin-4-yl)imidazolidine-2,4-dione

Cat. No. B6458087
CAS RN: 2549017-87-8
M. Wt: 388.4 g/mol
InChI Key: WBVYJLRLKZEOKK-UHFFFAOYSA-N
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Description

The compound “3-phenyl-1-(1-{pyrido[3,4-d]pyrimidin-4-yl}piperidin-4-yl)imidazolidine-2,4-dione” belongs to the class of pyridopyrimidines . Pyridopyrimidines are a group of heterocyclic compounds that have shown therapeutic interest and have been used in the development of new therapies .


Synthesis Analysis

The synthesis of pyridopyrimidine derivatives involves various synthetic protocols . For instance, one method involves the condensation of DMF–DMA at the methyl group of the acetyl moiety, followed by cyclization to pyrido[2,3-d]pyrimidin-5-one . Another method involves an expeditious synthesis optimized by varying solvents, catalysts, and the use of microwave irradiation .


Molecular Structure Analysis

Pyridopyrimidines have four possible skeletons for the heterocyclic combination of pyrimidine and pyridine rings, depending on where the nitrogen atom is located in pyridine . The pyridopyrimidine moiety is present in relevant drugs .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of pyridopyrimidine derivatives can include condensation, cyclization, and N-methylation . The reaction involves the condensation of DMF–DMA at the methyl group of the acetyl moiety, the cyclization to pyrido[2,3-d]pyrimidin-5-one accompanied by the elimination of N,N-dimethylpropionamide, N-methylation, and condensation at the methyl group of the compound .

properties

IUPAC Name

3-phenyl-1-(1-pyrido[3,4-d]pyrimidin-4-ylpiperidin-4-yl)imidazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N6O2/c28-19-13-26(21(29)27(19)16-4-2-1-3-5-16)15-7-10-25(11-8-15)20-17-6-9-22-12-18(17)23-14-24-20/h1-6,9,12,14-15H,7-8,10-11,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBVYJLRLKZEOKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N2CC(=O)N(C2=O)C3=CC=CC=C3)C4=NC=NC5=C4C=CN=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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